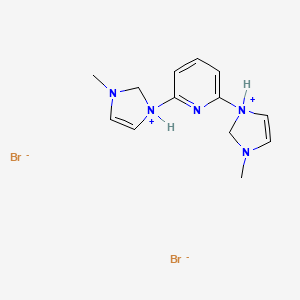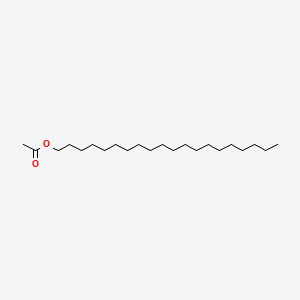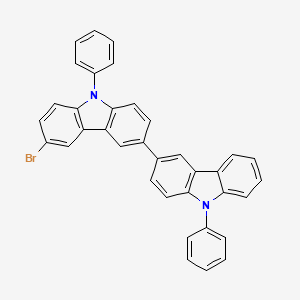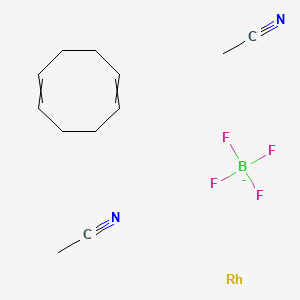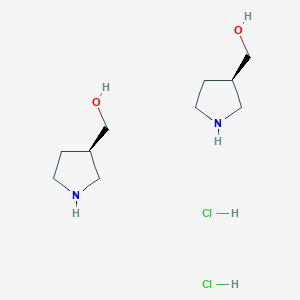
(3R)-Pyrrolidin-3-ylmethanol, HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-Pyrrolidin-3-ylmethanol, HCl: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-Pyrrolidin-3-ylmethanol, HCl typically involves the reduction of pyrrolidin-3-one followed by the addition of hydrochloric acid to form the hydrochloride salt. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent, such as methanol, under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction of pyrrolidin-3-one, followed by acidification with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: (3R)-Pyrrolidin-3-ylmethanol, HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-3-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert pyrrolidin-3-one to (3R)-Pyrrolidin-3-ylmethanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed:
Oxidation: Pyrrolidin-3-one.
Reduction: (3R)-Pyrrolidin-3-ylmethanol.
Substitution: Pyrrolidin-3-yl chloride.
Scientific Research Applications
Chemistry: (3R)-Pyrrolidin-3-ylmethanol, HCl is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of related drugs .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for research in treating conditions such as depression and anxiety .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor in the synthesis of various specialty chemicals .
Mechanism of Action
The mechanism of action of (3R)-Pyrrolidin-3-ylmethanol, HCl involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in therapeutic effects, such as mood stabilization and anxiolytic effects .
Comparison with Similar Compounds
Pyrrolidin-3-one: A precursor in the synthesis of (3R)-Pyrrolidin-3-ylmethanol.
Pyrrolidin-3-yl chloride: A derivative obtained through substitution reactions.
(S)-Pyrrolidin-3-ylmethanol: The enantiomer of (3R)-Pyrrolidin-3-ylmethanol.
Uniqueness: (3R)-Pyrrolidin-3-ylmethanol, HCl is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The (3R) configuration may result in different pharmacological properties compared to its (S) enantiomer, making it a distinct compound in research and therapeutic applications .
Properties
IUPAC Name |
[(3R)-pyrrolidin-3-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NO.2ClH/c2*7-4-5-1-2-6-3-5;;/h2*5-7H,1-4H2;2*1H/t2*5-;;/m11../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMLJDYQAQFNQ-HMIRJHDYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CO.C1CNCC1CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1CO.C1CNC[C@@H]1CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067799.png)
![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067805.png)
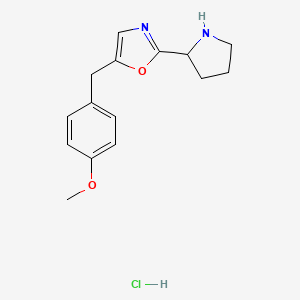
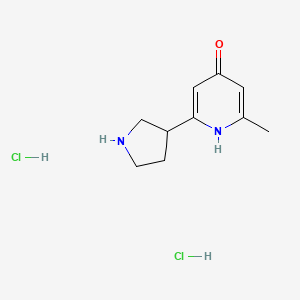
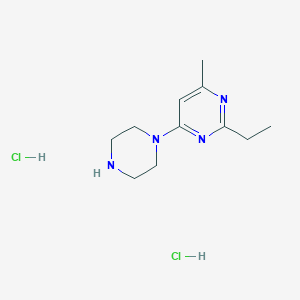
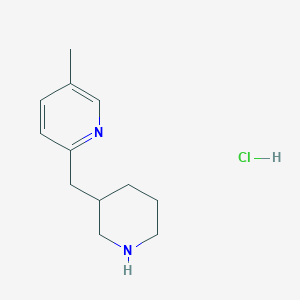
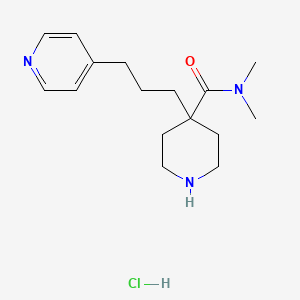
![Piperazine, 1-methyl-4-[[6-(4-piperidinyl)-3-pyridinyl]carbonyl]-, trihydrochloride](/img/structure/B8067853.png)
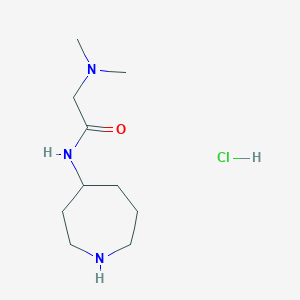
![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B8067870.png)
